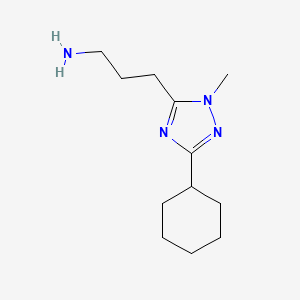

3-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 3-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine can be achieved through several synthetic routes. Common methods for synthesizing triazole derivatives include:

Debus-Radziszewski Synthesis: This method involves the reaction of an aldehyde, an amine, and an isocyanide.

Wallach Synthesis: This involves the cyclization of hydrazines with carboxylic acids or their derivatives.

From Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form triazoles.

From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with hydrazines.

Marckwald Synthesis: This involves the reaction of nitriles with hydrazines.

Amino Nitrile Method: This involves the reaction of amino nitriles with hydrazines.

Analyse Chemischer Reaktionen

3-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Wissenschaftliche Forschungsanwendungen

3-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes

Wirkmechanismus

The mechanism of action of 3-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

3-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine can be compared with other similar compounds, such as:

1H-1,2,4-Triazole, 1-(tricyclohexylstannyl): This compound also contains a triazole ring but has different substituents, leading to different chemical and biological properties.

1H-1,2,4-Triazol-5-amine, 1-ethyl: This compound has an ethyl group attached to the triazole ring, which affects its reactivity and applications.

Biologische Aktivität

3-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine is a compound characterized by its unique triazole structure, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C11H20N4, with a molecular weight of approximately 208.30 g/mol. The presence of the triazole ring contributes to its biological activity, particularly in medicinal chemistry.

Biological Activity Overview

Triazole derivatives have been extensively studied for their antifungal , antibacterial , and anticancer properties. The specific compound exhibits potential activity due to its structural features that allow for interactions with various biological targets.

Antifungal Activity

Research indicates that triazole compounds can inhibit the growth of fungi by interfering with ergosterol synthesis, a critical component of fungal cell membranes. Preliminary studies suggest that this compound may exhibit significant antifungal activity against strains such as Candida albicans and Cryptococcus neoformans due to its ability to bind to fungal enzymes involved in sterol biosynthesis.

Antibacterial Activity

Triazole derivatives have also shown promise in antibacterial applications. The compound may exhibit activity against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis or function. Comparative studies have shown that similar triazole compounds possess moderate inhibition against various bacterial strains.

Anticancer Potential

The anticancer properties of triazoles are attributed to their ability to inhibit specific enzymes involved in cancer cell proliferation. The compound's unique structure may enhance its binding affinity to target proteins involved in tumor growth. Further research is needed to elucidate the precise mechanisms through which it exerts anticancer effects.

The mechanisms underlying the biological activity of this compound are likely multifaceted:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase II and various cytochrome P450 enzymes.

- Receptor Interaction : The compound may interact with specific receptors in microbial cells or cancerous tissues, leading to altered signaling pathways.

- Cell Membrane Disruption : By integrating into cell membranes, it could disrupt membrane integrity and function.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of 3-(3-Cyclohexyl-1-methyltriazol)-propanamine against similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 3-(3-Cyclohexyl-1-methyltriazol)-propanamine | Structure | Unique cyclohexyl group; potential antifungal and antibacterial properties |

| 2-(4-Cyclohexylthiazol)-ethanamine | Structure | Contains a thiazole ring; different biological profile |

| 5-(phenylethynyl)-triazole | Structure | Exhibits distinct antifungal properties; lacks cyclohexane group |

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives:

- Antifungal Efficacy : A study demonstrated that a closely related triazole derivative exhibited significant antifungal activity against Candida species, outperforming traditional antifungals like fluconazole in certain resistant strains .

- Antibacterial Activity : Another investigation found that related compounds showed minimal inhibitory concentrations (MICs) ranging from 20–40 µM against Staphylococcus aureus, indicating potential as antibacterial agents .

- Anticancer Studies : Research on triazole derivatives has revealed promising results in inhibiting cancer cell lines, suggesting that modifications in the triazole structure can enhance anticancer activity .

Eigenschaften

Molekularformel |

C12H22N4 |

|---|---|

Molekulargewicht |

222.33 g/mol |

IUPAC-Name |

3-(5-cyclohexyl-2-methyl-1,2,4-triazol-3-yl)propan-1-amine |

InChI |

InChI=1S/C12H22N4/c1-16-11(8-5-9-13)14-12(15-16)10-6-3-2-4-7-10/h10H,2-9,13H2,1H3 |

InChI-Schlüssel |

NBQBRTFTXKTAGH-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=NC(=N1)C2CCCCC2)CCCN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.